molecular formula C13H24ClNO B3251126 Benzyl(triethyl)azanium;chloride;hydrate CAS No. 207124-62-7

Benzyl(triethyl)azanium;chloride;hydrate

Cat. No.: B3251126
CAS No.: 207124-62-7
M. Wt: 245.79 g/mol
InChI Key: RSSXVMKLXXFFDT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triethyl)azanium;chloride;hydrate can be synthesized through the reaction of benzyl chloride with triethylamine in an organic solvent such as acetone or dichloromethane. The reaction typically involves refluxing the mixture at temperatures around 63-64°C for several hours, followed by cooling, filtration, and drying to obtain the product .

  • Method 1

      Reactants: Benzyl chloride, triethylamine, acetone

      Conditions: Reflux at 63-64°C for 8 hours, cool to 15°C, filter, wash with acetone, and dry.

      Yield: Approximately 68.9%

  • Method 2

      Reactants: Triethylamine, benzyl chloride, dimethylformamide (DMF)

      Conditions: Reflux in DMF for 1 hour, add benzene, filter, wash with benzene, and dry under vacuum.

      Yield: Approximately 98.1%

  • Method 3

      Reactants: Triethylamine, benzyl chloride, dichloroethane

      Conditions: Reflux in dichloroethane for 2 hours, filter, and dry.

      Yield: Approximately 52.6%

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl(triethyl)azanium;chloride;hydrate primarily undergoes substitution reactions due to its quaternary ammonium structure. It is commonly used as a phase-transfer catalyst in various organic reactions, including:

    Nucleophilic Substitution Reactions: Facilitates the transfer of nucleophiles between aqueous and organic phases.

    Alkylation Reactions: Acts as a catalyst in the alkylation of nucleophiles such as amines, alcohols, and thiols.

    Michael Addition Reactions: Catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Common Reagents and Conditions

    Reagents: Benzyl chloride, triethylamine, nucleophiles (amines, alcohols, thiols)

    Conditions: Reflux in organic solvents (acetone, dichloromethane, DMF), phase-transfer conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives

    Alkylation: Formation of alkylated nucleophiles

    Michael Addition: Formation of Michael adducts

Scientific Research Applications

Benzyl(triethyl)azanium;chloride;hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl(triethyl)azanium;chloride;hydrate as a phase-transfer catalyst involves the transfer of reactants between different phases (e.g., aqueous and organic) to facilitate reactions that would otherwise be slow or inefficient. The quaternary ammonium group enhances the solubility of reactants in the organic phase, allowing for increased interaction and reaction rates .

Comparison with Similar Compounds

Benzyl(triethyl)azanium;chloride;hydrate can be compared with other quaternary ammonium compounds such as:

Conclusion

This compound is a versatile quaternary ammonium compound with significant applications in organic synthesis, biology, medicine, and industry. Its role as a phase-transfer catalyst makes it a valuable tool in facilitating various chemical reactions, enhancing reaction rates, and improving yields. The compound’s unique properties and reactivity distinguish it from other similar compounds, making it an essential component in many scientific and industrial processes.

Properties

IUPAC Name

benzyl(triethyl)azanium;chloride;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.ClH.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;/h7-11H,4-6,12H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXVMKLXXFFDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207124-62-7
Record name Benzyltriethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl(triethyl)azanium;chloride;hydrate
Reactant of Route 2
Benzyl(triethyl)azanium;chloride;hydrate
Reactant of Route 3
Benzyl(triethyl)azanium;chloride;hydrate
Reactant of Route 4
Benzyl(triethyl)azanium;chloride;hydrate
Reactant of Route 5
Benzyl(triethyl)azanium;chloride;hydrate
Reactant of Route 6
Benzyl(triethyl)azanium;chloride;hydrate

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